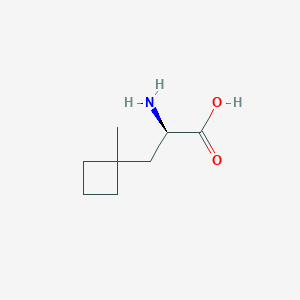![molecular formula C9H10N2 B12278343 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278343.png)
1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design. The presence of nitrogen atoms in its structure makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-diaminopyridine with acetone under acidic conditions can lead to the formation of the desired compound. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the pyrrolo[2,3-b]pyridine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully reduced pyrrolo[2,3-b]pyridine derivatives.
科学研究应用
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, thereby modulating their activity. The pathways involved may include signal transduction pathways such as the RAS-MEK-ERK pathway, which is crucial in cell proliferation and survival.
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the dimethyl groups but shares the core structure.
1H-Pyrrolo[3,4-c]pyridine: A structural isomer with different positioning of the nitrogen atoms.
7-Azaindole: Another nitrogen-containing heterocycle with similar biological activities.
Uniqueness
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. These methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
IUPAC Name |
1,4-dimethylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-5-10-9-8(7)4-6-11(9)2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCAIPDBXFIDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=NC=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
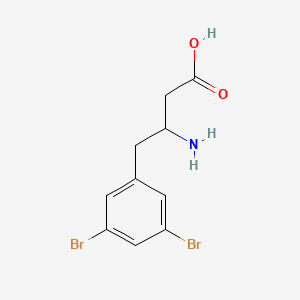
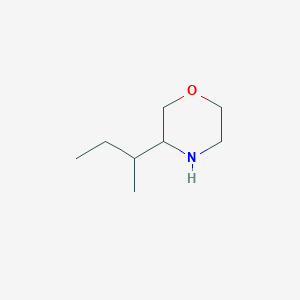
![N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12278274.png)


![Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate](/img/structure/B12278284.png)

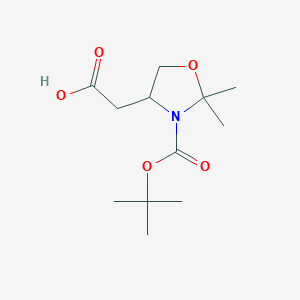
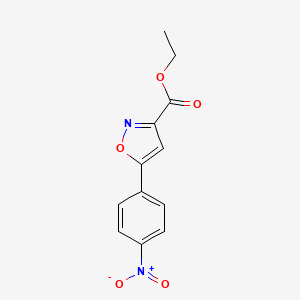
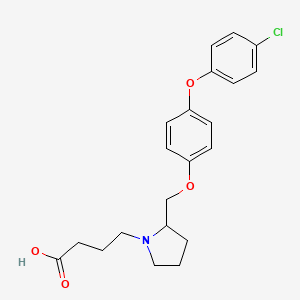
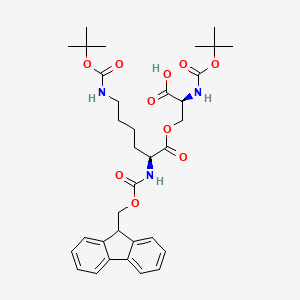
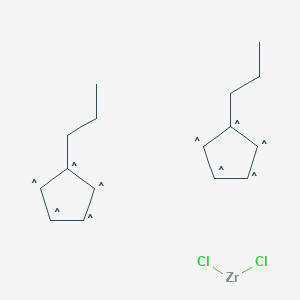
![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B12278351.png)
